2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone
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Overview
Description
2-{[5-(1-BENZOFURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzofuran ring, a triazole ring, and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-BENZOFURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of the Triazole Ring: This involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones.
Coupling of Benzofuran and Triazole Rings: This step often involves the use of sulfur-containing reagents to link the two rings.
Introduction of the Piperidine Ring: This can be done through nucleophilic substitution reactions involving piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and the use of green chemistry principles could be employed .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidized Benzofuran Derivatives: These can exhibit enhanced biological activity.
Reduced Triazole Derivatives: These may have different pharmacological properties compared to the parent compound.
Substituted Piperidine Derivatives: These can be tailored for specific biological targets.
Scientific Research Applications
2-{[5-(1-BENZOFURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its antimicrobial properties against various bacterial strains.
Medicine: It shows promise as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves multiple pathways:
Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one
- 1-(4-methoxy-1-benzofuran-5-yl)ethan-1-one
Uniqueness
2-{[5-(1-BENZOFURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of a benzofuran ring, a triazole ring, and a piperidine ring, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C24H24N4O2S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C24H24N4O2S/c1-17-11-13-27(14-12-17)22(29)16-31-24-26-25-23(28(24)19-8-3-2-4-9-19)21-15-18-7-5-6-10-20(18)30-21/h2-10,15,17H,11-14,16H2,1H3 |
InChI Key |
HNLLKXCALATPIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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